Superior In Vitro Antileishmanial Potency: Antimony Potassium Tartrate vs. Pentavalent Clinical Agents
Antimony potassium tartrate [Sb(III)] demonstrates 400- to 600-fold greater potency than the pentavalent clinical agents sodium stibogluconate [Sb(V)] and meglumine antimoniate [Sb(V)] against Leishmania donovani promastigotes in vitro. Against the clinically relevant intramacrophage amastigote stage, the trivalent compound remains 5- to 22-fold more potent [1].
| Evidence Dimension | Antileishmanial potency (IC50) |
|---|---|
| Target Compound Data | Promastigotes: 13.0 ± 2.4 μg/mL; Amastigotes: 3.6 ± 0.29 μg/mL |
| Comparator Or Baseline | Sodium stibogluconate [Sb(V)]: Promastigotes 5,230 ± 980 μg/mL; Amastigotes 19.3 ± 2.3 μg/mL; Meglumine antimoniate [Sb(V)]: Promastigotes 5,830 ± 1,000 μg/mL; Amastigotes 80 ± 18 μg/mL |
| Quantified Difference | 402-fold more potent against promastigotes; 5.4-fold more potent against amastigotes (vs. sodium stibogluconate) |
| Conditions | L. donovani promastigotes and axenic amastigotes; 72-hour incubation; MTT/PMS assay |
Why This Matters
This potency differential establishes antimony potassium tartrate as the essential positive control for validating assay sensitivity in antileishmanial drug discovery and for benchmarking the activity of novel trivalent antimonial candidates.
- [1] Ephros, M., Bitnun, A., Shaked, P., Waldman, E., & Zilberstein, D. (1999). Stage-specific activity of pentavalent antimony against Leishmania donovani axenic amastigotes. Antimicrobial Agents and Chemotherapy, 43(2), 278-282. Table 1. View Source
